1-(2-Chloroethyl)pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYATLREQUGMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506458 | |

| Record name | 1-(2-Chloroethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77200-24-9 | |

| Record name | 1-(2-Chloroethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrole: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of 1-(2-Chloroethyl)pyrrole

In the landscape of medicinal chemistry and organic synthesis, the pyrrole scaffold is a "privileged structure," forming the core of numerous natural products and blockbuster pharmaceuticals like Atorvastatin and Sunitinib.[1][2] The strategic functionalization of this heterocycle is paramount for developing novel chemical entities. This compound (CAS No. 77200-24-9) emerges as a particularly valuable building block. It synergistically combines the aromatic, electron-rich pyrrole nucleus with a reactive chloroethyl side chain. This bifunctional nature allows for sequential and site-selective reactions; the pyrrole ring can undergo electrophilic substitution, while the chloroethyl group provides a reactive handle for nucleophilic displacement. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid.[3] Its structure consists of a pyrrole ring N-substituted with a 2-chloroethyl group. The nitrogen lone pair's participation in the aromatic sextet makes the pyrrole ring electron-rich and a weak base, while also rendering the N-H proton of unsubstituted pyrrole acidic enough for deprotonation under moderately basic conditions.[4] The attachment of the chloroethyl group at the nitrogen position is a key structural feature, directing the molecule's reactivity pathways.

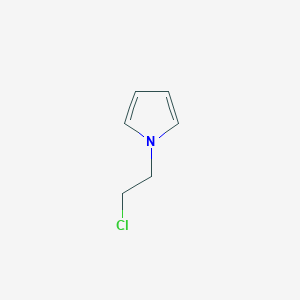

Below is the molecular structure of this compound.

Caption: Molecular structure of 1-(2-Chloroethyl)-1H-pyrrole.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 77200-24-9 | [5] |

| Molecular Formula | C₆H₈ClN | [5] |

| Molecular Weight | 129.59 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 84 °C at 20 mmHg | [1] |

| Density | 1.13 g/cm³ | [1] |

| Refractive Index (n20D) | 1.52 | [3] |

| Flash Point | 65.6 °C | [1] |

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound is the N-alkylation of pyrrole. Due to the ambident nucleophilicity of the pyrrolide anion, direct alkylation can sometimes yield a mixture of N- and C-alkylated products. However, by carefully selecting the reaction conditions, highly regioselective N-alkylation can be achieved. A robust method involves the use of phase-transfer catalysis (PTC), which enhances the reactivity of the pyrrolide anion in a biphasic system.[6]

The alkylating agent of choice is typically an inexpensive and readily available 1,2-dihaloethane. While 1,2-dichloroethane can be used, 1-bromo-2-chloroethane is often preferred as the bromine atom is a better leaving group, facilitating the initial nucleophilic attack by the pyrrolide anion.

Causality in Experimental Design

The choice of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetra-n-butylammonium bromide) is critical. It functions by transporting the pyrrolide anion, formed in the aqueous strong base phase (e.g., 50% NaOH), into the organic phase containing the alkylating agent. This circumvents the low solubility of the inorganic salt in the organic solvent and accelerates the reaction under mild conditions, preventing polymerization of pyrrole which is often initiated by strong acids or high temperatures.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

This protocol is adapted from established methods for the N-alkylation of pyrroles under phase-transfer conditions.[6][7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.05 eq).

-

Reaction Initiation: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise to the mixture. The reaction is exothermic and should be maintained at room temperature, using a water bath for cooling if necessary.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the pyrrole starting material. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (Boiling Point: 84 °C at 20 mmHg) to yield this compound as a clear liquid.[1]

Chemical Reactivity: A Bifunctional Synthetic Hub

The synthetic utility of this compound stems from its two distinct reactive sites.

Nucleophilic Substitution at the Chloroethyl Chain

The primary C-Cl bond is susceptible to SN2 attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, making it an excellent intermediate for building more complex molecular architectures. This reactivity is the cornerstone of its application in drug discovery, enabling the connection of the pyrrole core to other pharmacophores.[3]

Caption: Nucleophilic substitution at the chloroethyl side chain.

Common nucleophiles include amines, thiols, azides, and cyanides, leading to the formation of new C-N, C-S, and C-C bonds, respectively. This pathway is frequently exploited in the synthesis of anticancer and antimicrobial agents.[3]

Electrophilic Substitution on the Pyrrole Ring

Despite the N-alkylation, the pyrrole ring remains electron-rich and highly reactive towards electrophilic aromatic substitution. Compared to benzene, the ring is significantly activated.[4] Theoretical calculations and experimental data show that electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen.[8] Attack at the C3 (β) position leads to a less stable intermediate.

This regioselectivity allows for controlled functionalization of the pyrrole core, such as formylation (Vilsmeier-Haack reaction), acylation, and halogenation, often under milder conditions than those required for benzene.[4]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

| Technique | Characteristic Data |

| ¹H NMR | δ (ppm): ~6.7 (t, 2H, H-2/H-5), ~6.1 (t, 2H, H-3/H-4), ~4.2 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-Cl) |

| ¹³C NMR | δ (ppm): ~121 (C-2/C-5), ~108 (C-3/C-4), ~50 (N-CH₂), ~43 (CH₂-Cl) |

| FT-IR (neat) | ν (cm⁻¹): ~3100 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1500 (C=C stretch), ~750 (C-Cl stretch) |

| Mass Spec (EI) | m/z (%): 129/131 [M]⁺ (isotopic pattern for Cl), 94 [M - Cl]⁺, 67 [Pyrrole]⁺ |

Note: NMR chemical shifts are predicted based on known values for pyrrole and substituent effects and may vary slightly depending on the solvent used. IR and MS data are representative of expected functional group absorptions and fragmentation patterns.[9][10][11]

Applications in Research and Development

The dual reactivity of this compound makes it a versatile intermediate with broad applications.

-

Pharmaceutical Development: It is a key building block for synthesizing a variety of therapeutic agents. Its ability to link the pyrrole core to other molecular fragments via the chloroethyl handle is crucial in constructing targeted therapies, including kinase inhibitors for oncology and novel antimicrobial compounds.[3]

-

Organic Synthesis: As a functionalized heterocycle, it serves as a starting material for more complex, multi-ring systems. The pyrrole ring can be further elaborated through electrophilic substitution, while the side chain offers a point of attachment for annulation or coupling reactions.[3]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides, where the pyrrole moiety can contribute to the biological activity and the overall molecular properties.[3]

-

Material Science: The reactivity of this compound can be harnessed in polymer chemistry to create functionalized polymers. The pyrrole unit can be electropolymerized, and the side chain allows for post-polymerization modification, leading to materials with tailored electronic or physical properties.[3]

Safety and Handling

This compound is classified as a skin and eye irritant.[5] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[1]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its inherent bifunctionality. The combination of an electron-rich, reactive aromatic ring and a side chain primed for nucleophilic substitution provides synthetic chemists with a powerful and versatile tool. Its established role in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, underscores its significance. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 9. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Chloroethyl)pyrrole from 2,5-Dimethoxytetrahydrofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Chloroethyl)pyrrole is a pivotal chemical intermediate whose structural motif is integral to a wide range of applications, from pharmaceuticals to materials science.[1][2] Its value lies in the reactive chloroethyl group attached to the pyrrole nitrogen, providing a versatile handle for further molecular elaboration. This guide presents an in-depth, mechanistically-grounded protocol for the synthesis of this compound. The synthesis is approached as a robust two-stage process: (1) the formation of an N-(2-hydroxyethyl)pyrrole intermediate from 2,5-dimethoxytetrahydrofuran and ethanolamine via the Clauson-Kaas reaction, and (2) the subsequent chlorination of the hydroxyl group to yield the final product. This document provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles, causality behind experimental choices, and critical parameters for process validation and optimization.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and life-saving drugs.[3][4][5] Its unique electronic properties and ability to be functionalized make it a cornerstone of drug design.[4][6] Compounds incorporating the pyrrole moiety are found in a vast spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[6]

1.1. This compound: A Versatile Synthetic Building Block

This compound (CAS 77200-24-9) serves as a key precursor in the synthesis of more complex molecules. The pyrrole core provides the foundational aromatic heterocycle, while the 2-chloroethyl side chain acts as a reactive electrophile, ideal for introducing the pyrrole moiety into larger structures via nucleophilic substitution reactions. This reactivity makes it an essential tool for medicinal chemists and material scientists in the development of novel therapeutic agents, agrochemicals, and functionalized polymers.[1][2]

1.2. Overview of the Synthetic Strategy

The synthesis detailed herein is a logical and efficient two-part sequence. This approach isolates the formation of the heterocyclic core from the installation of the reactive chloro-functional group, allowing for greater control and purification at each stage.

Caption: High-level overview of the two-stage synthesis.

Part I: Synthesis of N-(2-Hydroxyethyl)pyrrole via the Clauson-Kaas Reaction

The Clauson-Kaas reaction is a classic and reliable method for synthesizing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines.[7][8] This reaction is prized for its operational simplicity and wide substrate scope.

2.1. Mechanistic Principles and Causality

The reaction proceeds through a well-understood, acid-catalyzed pathway. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Activation and Ring Opening: The reaction is initiated by the protonation of one of the methoxy groups on 2,5-dimethoxytetrahydrofuran by an acid catalyst. This converts the methoxy group into a good leaving group (methanol), facilitating the opening of the tetrahydrofuran ring to form a stabilized carbocation intermediate.[8][9]

-

Nucleophilic Attack: The primary amine, ethanolamine, acts as a nucleophile, attacking the carbocation. This is followed by a series of proton transfers and the elimination of the second equivalent of methanol.

-

Cyclization and Aromatization: The key step involves the intramolecular attack of the nitrogen atom onto the second carbonyl group (present in its masked acetal form), forming a five-membered dihydroxy-pyrrolidine intermediate.[10]

-

Dehydration: Under the acidic conditions, this intermediate readily undergoes dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[10]

The choice of an acid catalyst is critical. While classic protocols use acetic acid, which can also serve as the solvent, a variety of other catalysts, including Lewis acids and heterogeneous catalysts, have been developed to improve yields and facilitate milder reaction conditions.[3][8] For heat- or acid-sensitive substrates, a modified two-step procedure involving pre-hydrolysis of the 2,5-dimethoxytetrahydrofuran in a buffered solution at room temperature can be employed to avoid decomposition.[11]

Caption: Simplified mechanism of the Clauson-Kaas reaction.

2.2. Detailed Experimental Protocol

This protocol describes a standard approach using acetic acid. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Reagent Table:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 13.22 g | 0.10 | 1.0 |

| Ethanolamine | C₂H₇NO | 61.08 | 6.72 g | 0.11 | 1.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of glacial acetic acid.

-

With stirring, add 6.72 g (0.11 mol) of ethanolamine. A mild exotherm may be observed.

-

Once the solution has returned to room temperature, add 13.22 g (0.10 mol) of 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into 300 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Caution: This is an exothermic reaction and will release CO₂ gas.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-hydroxyethyl)pyrrole.

-

The product can be further purified by vacuum distillation.

2.3. Validation and Characterization

The expected product, N-(2-hydroxyethyl)pyrrole, is a viscous liquid. The structure should be confirmed using standard spectroscopic methods.

-

¹H NMR: Expect signals corresponding to the pyrrole ring protons (two distinct multiplets around 6-7 ppm), and signals for the two methylene groups of the ethyl chain (triplets, one deshielded by the nitrogen and the other by the hydroxyl group), plus a broad singlet for the -OH proton.

-

¹³C NMR: Expect four signals for the pyrrole ring carbons and two signals for the ethyl chain carbons.

-

IR Spectroscopy: Look for a broad O-H stretching band around 3300-3400 cm⁻¹ and characteristic C-H and C=C stretching of the pyrrole ring.

Part II: Chlorination of N-(2-Hydroxyethyl)pyrrole

The conversion of the primary alcohol in N-(2-hydroxyethyl)pyrrole to the corresponding alkyl chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying product purification.[12]

3.1. Principles of Chlorination with Thionyl Chloride

The reaction proceeds via an SN2 mechanism:

-

The lone pair on the hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A proton transfer and elimination of a chloride ion results in the formation of a reactive chlorosulfite intermediate.

-

The previously eliminated chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside, leading to the displacement of the leaving group, which fragments into sulfur dioxide (SO₂) and another chloride ion.

This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated, although it can also be run neat or in an inert solvent.

3.2. Detailed Experimental Protocol

Extreme Caution is Required: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This procedure must be conducted in a dry, inert atmosphere (e.g., under nitrogen or argon) in a highly efficient fume hood.

Reagent Table:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| N-(2-Hydroxyethyl)pyrrole | C₆H₉NO | 111.14 | 11.11 g | 0.10 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 14.28 g | 0.12 | 1.2 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

Procedure:

-

Set up a 250 mL three-necked, round-bottom flask, flame-dried under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic scrubber).

-

Dissolve 11.11 g (0.10 mol) of N-(2-hydroxyethyl)pyrrole in 100 mL of anhydrous dichloromethane and add it to the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add 14.28 g (0.12 mol) of thionyl chloride to the dropping funnel.

-

Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding it to 200 mL of a stirred, ice-cold saturated sodium bicarbonate solution. Caution: Vigorous gas evolution will occur.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[1]

3.3. Final Product Validation and Characterization

The identity and purity of the final product, this compound, should be confirmed.

Physical and Spectroscopic Data:

| Property | Value | Reference |

| CAS Number | 77200-24-9 | [1][13] |

| Molecular Formula | C₆H₈ClN | [1][13] |

| Molecular Weight | 129.59 g/mol | [1][13] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84 °C @ 20 mmHg | [1] |

| Density | 1.13 g/mL | [1] |

-

¹H NMR: The spectrum will be similar to the precursor, but the hydroxyl proton signal will be absent. The methylene protons adjacent to the chlorine will be shifted downfield compared to their position in the alcohol precursor.

-

MS: Mass spectrometry should show the molecular ion peak (M⁺) at m/z 129, along with a characteristic M+2 peak at m/z 131 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

IR: The broad O-H stretch from the starting material will be absent.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis of this compound from 2,5-dimethoxytetrahydrofuran. By breaking the process into two distinct, well-understood stages—the Clauson-Kaas pyrrole formation and the subsequent chlorination—chemists can reliably produce this valuable synthetic intermediate. The emphasis on the underlying mechanisms provides the necessary foundation for informed optimization and troubleshooting. Adherence to the detailed protocols and safety precautions outlined is essential for the successful and safe execution of this synthesis, enabling further research and development in the many fields where this versatile building block is applied.

References

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Bandyopadhyay, D., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(8), 6333-6342. [Link]

-

Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

Hosseini-Sarvari, M., & Etemad, S. (2015). Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. Journal of the Iranian Chemical Society, 12, 1039-1045. [Link]

-

LookChem. This compound. [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

-

Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12674170, this compound. [Link]

-

Smith, A. M., et al. (2005). A new and high yielding synthesis of unstable pyrroles via a modified Clauson–Kaas reaction. Tetrahedron Letters, 46(52), 8941-8944. [Link]

-

Wilson, Z. E., & Hayes, B. L. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(11), 180-193. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81668, 1-(2-Chloroethyl)pyrrolidine hydrochloride. [Link]

-

ResearchGate. Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link]

-

Ören, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 893-902. [Link]

-

Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-10. [Link]

-

ResearchGate. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrrole as a Pharmaceutical Intermediate. [Link]

-

Wykle, R. L., et al. (1990). Evidence that hydrolysis of ethanolamine plasmalogens triggers synthesis of platelet-activating factor via a transacylation reaction. The Journal of Biological Chemistry, 265(21), 12225-12232. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

-

Kumar, A., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(58), 35096-35118. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

ResearchGate. (PDF) A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization. [Link]

- Google Patents.

-

Bojarska, J., et al. (2007). 1-(2-Hydroxyethyl)pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o164-o166. [Link]

-

NSF Public Access Repository. CONCEPT Diversification of Indoles and Pyrroles by Molecular Editing. [Link]

- Google Patents.

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 12. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Chloroethyl Group in 1-(2-Chloroethyl)pyrrole

Abstract

1-(2-Chloroethyl)pyrrole is a versatile heterocyclic building block of significant interest in medicinal chemistry, drug development, and agrochemical synthesis.[1][2] Its utility stems from the dual reactivity embodied within its structure: a π-rich aromatic pyrrole ring and a reactive chloroethyl side chain. This guide provides an in-depth technical analysis of the chloroethyl group's reactivity, focusing on the mechanistic principles that govern its transformation. We will dissect the competitive relationship between nucleophilic substitution (S_N2) and elimination (E2) pathways, providing field-proven insights into how reaction conditions can be manipulated to selectively favor one outcome. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Synthetic Value of a Bifunctional Reagent

In the landscape of pharmaceutical and specialty chemical synthesis, intermediates that offer predictable and controllable reactivity are invaluable. This compound (CAS: 77200-24-9) has emerged as such a key intermediate.[1] The pyrrole motif is a privileged scaffold found in a multitude of clinically approved drugs and bioactive natural products, prized for its ability to engage in specific biological interactions.[3][4][5] The strategic placement of a chloroethyl group on the pyrrole nitrogen provides a reactive handle for chemists to introduce the pyrrole core into larger, more complex molecular architectures, thereby creating novel therapeutic agents and functional materials.[2]

Understanding the chemical behavior of the chloroethyl group is paramount to its effective use. This primary alkyl halide moiety is a potent electrophile, readily undergoing reactions with a wide array of nucleophiles. However, it is also susceptible to base-induced elimination. This guide will illuminate the underlying principles of these reaction pathways, moving beyond simple procedural descriptions to explain the causality behind experimental choices.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The molecule, with the formula C6H8ClN, consists of a five-membered aromatic pyrrole ring N-substituted with a 2-chloroethyl chain.[1][6]

-

The Pyrrole Ring: An aromatic heterocycle, the pyrrole ring system is electron-rich due to the delocalization of the nitrogen's lone pair of electrons into the π-system. While this makes the ring itself susceptible to electrophilic substitution, in the context of the chloroethyl group's reactivity, its primary role is as a stable, non-participating scaffold.

-

The Chloroethyl Group (-CH₂CH₂Cl): This is the molecule's primary reactive center for the reactions discussed herein. The carbon-chlorine bond is polarized (Cᵅ⁺-Clᵅ⁻) due to the higher electronegativity of chlorine. This polarization renders the carbon atom adjacent to the chlorine (the α-carbon) electrophilic and thus a prime target for nucleophilic attack.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN | [1] |

| Molecular Weight | 129.59 g/mol | [6] |

| Boiling Point | 84 °C / 20 mmHg | [1] |

| Density | 1.13 g/cm³ | [1] |

| Refractive Index | 1.5170 - 1.5200 | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Synthesis of this compound: A Representative Protocol

The most direct and common method for synthesizing N-substituted pyrroles is the N-alkylation of the pyrrole ring. The following protocol describes a robust, self-validating procedure for the synthesis of the title compound from pyrrole and 1-bromo-2-chloroethane. The choice of 1-bromo-2-chloroethane is strategic; the C-Br bond is more labile than the C-Cl bond, allowing for selective alkylation at the bromine-bearing carbon while preserving the chloroethyl functionality for subsequent reactions.

Experimental Protocol: N-Alkylation of Pyrrole

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve pyrrole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, generating the highly nucleophilic pyrrolide anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation without interfering with the nucleophile.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of the sodium pyrrolide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-chloroethane (1.2 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Dichotomy of Substitution vs. Elimination

The chloroethyl group in this compound is a primary alkyl halide, a structural class whose reactivity is dominated by two competing pathways: bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2). The outcome of a given reaction is not arbitrary; it is dictated by a logical and predictable interplay of factors, primarily the nature of the base/nucleophile and the reaction temperature.

A. Nucleophilic Substitution (S_N2 Pathway)

The S_N2 reaction is the predominant pathway when this compound is treated with good nucleophiles that are relatively weak bases.[8] This reaction is synthetically powerful for building larger molecules by forming new carbon-heteroatom or carbon-carbon bonds.

Mechanism: The S_N2 reaction is a single, concerted process.[9] The nucleophile attacks the electrophilic α-carbon from the backside relative to the chlorine leaving group. Simultaneously, the carbon-chlorine bond breaks. This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not observable in the achiral product formed from this compound. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[8]

Causality for S_N2 Dominance:

-

Substrate: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, making it highly accessible to incoming nucleophiles.

-

Carbocation Instability: The alternative S_N1 pathway, which proceeds through a carbocation intermediate, is highly disfavored because a primary carbocation is energetically unstable.[9]

-

Reagent Choice: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RNH₂) excel in S_N2 reactions.[7]

-

Solvent: Polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) are ideal as they solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, preserving its reactivity.[10]

Caption: The concerted S_N2 mechanism for nucleophilic substitution.

Protocol: Reaction with an Amine Nucleophile (e.g., Pyrrolidine)

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Addition of Base & Nucleophile: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by pyrrolidine (1.2 eq). Causality: K₂CO₃ is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Reaction Conditions: Stir the mixture at 50-60 °C for 4-8 hours. Monitor the reaction by TLC.[11]

-

Work-up: After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The product, 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole, can be further purified by column chromatography if necessary.

B. Elimination (E2 Pathway)

When this compound is exposed to a strong, sterically hindered base, the E2 pathway becomes dominant, leading to the formation of 1-vinylpyrrole, a valuable monomer in polymer chemistry.[2]

Mechanism: The E2 reaction is also a single, concerted step.[12] The strong base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine). Simultaneously, the electrons from the C-H bond shift to form a π-bond between the α and β carbons, and the chloride leaving group is expelled.[13] The rate is dependent on the concentration of both the substrate and the base (second-order kinetics).[12]

Causality for E2 Dominance:

-

Base Strength & Sterics: Strong, bulky bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles due to steric hindrance. They cannot easily access the electrophilic α-carbon for an S_N2 attack. Instead, they preferentially abstract the more accessible β-proton, initiating elimination.[9][14]

-

Temperature: Elimination reactions have a higher activation energy than substitution reactions and involve a greater increase in entropy (two molecules form one). Therefore, higher temperatures favor the E2 pathway.[14]

Caption: The concerted E2 mechanism for the formation of 1-vinylpyrrole.

Protocol: Synthesis of 1-Vinylpyrrole

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add potassium tert-butoxide (KOtBu, 1.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approx. 66 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Purification: Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the product is volatile) to yield 1-vinylpyrrole.

C. Visualizing the S_N2 vs. E2 Competition

The choice between substitution and elimination is a critical control point in synthesis. The following diagram illustrates this decision point, emphasizing the key role of the reagent.

Caption: Deciding the reaction outcome: S_N2 vs. E2 pathways.

Table 2: Summary of Conditions Influencing Reactivity

| Factor | Favors S_N2 Pathway | Favors E2 Pathway | Rationale |

| Reagent | Strong, non-hindered nucleophile (e.g., I⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (e.g., KOtBu, DBU) | Steric bulk prevents nucleophilic attack at carbon, favoring proton abstraction.[9][15] |

| Temperature | Lower Temperatures | Higher Temperatures | Elimination has a higher activation energy and is entropically favored.[14] |

| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Less critical, but often run in ethers (THF) | Polar aprotic solvents enhance nucleophilicity for S_N2. |

Conclusion

The chloroethyl group of this compound is a versatile and predictable reactive handle. Its behavior is governed by the fundamental principles of physical organic chemistry, primarily the competition between S_N2 and E2 reaction mechanisms. By carefully selecting the reagent (nucleophile vs. bulky base) and controlling the reaction temperature, a synthetic chemist can selectively forge new C-Nu bonds via substitution or create a C=C double bond via elimination. This level of control makes this compound a highly valuable building block for constructing complex molecular targets in the pharmaceutical and materials science industries.[1][2]

Safety and Handling

According to its GHS classification, this compound causes skin irritation and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

-

This compound | CAS 77200-24-9. LookChem.[Link]

-

Nucleophilic Substitution Reactions. University of Calgary.[Link]

-

Pyrrole - Wikipedia. Wikipedia.[Link]

-

MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. Florida International University.[Link]

-

Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate.[Link]

-

N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. ACS Publications.[Link]

-

The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. National Institutes of Health (NIH).[Link]

-

Elimination Reactions. University of Illinois Chicago.[Link]

-

Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. ResearchGate.[Link]

-

This compound | C6H8ClN. PubChem, National Institutes of Health (NIH).[Link]

-

Elimination reactions. Lumen Learning.[Link]

-

Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.[Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed, National Institutes of Health (NIH).[Link]

-

Elimination Reactions. Dalal Institute.[Link]

-

Two Elimination Reaction Patterns. Master Organic Chemistry.[Link]

-

Elimination Reactions E1, E2, E1cB and Ei. Surendranath College.[Link]

-

Nucleophilic aromatic substitution in the pyrrole ring: leaving group effect. SciSpace.[Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central, National Institutes of Health (NIH).[Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 14. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

1-(2-Chloroethyl)pyrrole: A Versatile Electrophilic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically successful drugs.[1][2][3][4] Its unique electronic properties and synthetic tractability have made it a cornerstone of drug design. This technical guide focuses on a particularly valuable, yet underexplored, derivative: 1-(2-Chloroethyl)pyrrole. The introduction of the chloroethyl group at the N-1 position transforms the pyrrole scaffold into a potent electrophilic building block. This guide elucidates the synthesis, reactivity, and strategic applications of this compound, presenting it as a key intermediate for generating diverse molecular libraries with potential therapeutic applications in oncology, infectious diseases, and beyond.[5][6] We will explore its role as a versatile linker, a precursor to complex heterocyclic systems, and an alkylating agent for targeted covalent modification, supported by detailed mechanistic insights and actionable experimental protocols.

The Pyrrole Scaffold: A Foundation of Pharmacological Activity

The five-membered aromatic heterocycle, pyrrole, is a recurring motif in a vast array of life-saving medications.[1] Its presence is noted in drugs targeting a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2][3] The success of the pyrrole scaffold stems from several key features:

-

Aromaticity and Reactivity: The aromatic nature of the pyrrole ring, combined with the electron-donating nitrogen atom, makes it reactive towards electrophilic substitution, allowing for precise functionalization to optimize pharmacological profiles.[1]

-

Structural Versatility: The pyrrole core can be readily modified at multiple positions, enabling chemists to create tailored molecular architectures that fit specific biological targets like enzymes and receptors.[1]

-

Biocompatibility: As a component of essential biomolecules like heme and chlorophyll, the pyrrole structure is often well-tolerated by biological systems.[7]

Marketed drugs such as Atorvastatin (Lipitor), a blockbuster cholesterol-lowering agent, and Sunitinib (Sutent), a multi-targeted tyrosine kinase inhibitor for cancer, feature the pyrrole core, underscoring its therapeutic significance. The strategic derivatization of this core is a proven path to novel chemical entities (NCEs).

This compound: Synthesis and Chemical Profile

This compound (CAS 77200-24-9) is a derivative that marries the stable pyrrole core with a reactive electrophilic side chain.[5][6][8] This combination is the source of its utility in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8ClN | [8][9] |

| Molecular Weight | 129.59 g/mol | [8][9] |

| Boiling Point | 84 °C / 20 mmHg | [8] |

| Density | 1.13 g/cm³ | [8] |

| Refractive Index | 1.5170-1.5200 | [8] |

| Storage | Inert atmosphere, Room temp. | [8] |

Synthetic Routes

The synthesis of N-substituted pyrroles is well-established. A common and efficient method adaptable for this compound is the Clauson-Kaas reaction or a direct N-alkylation of pyrrole. A generalized synthetic workflow is outlined below.

Caption: Strategic roles of this compound in medicinal chemistry programs.

Experimental Protocols

The following protocols are generalized procedures. Researchers must adapt them based on the specific substrate and scale, always adhering to rigorous safety standards.

Protocol 4.1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a self-validating system for synthesizing N-substituted derivatives, a cornerstone of library generation.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

-

Base Addition: Add a non-nucleophilic base (e.g., K2CO3 or DIPEA, 1.5-2.0 eq) to the solution.

-

Addition of Electrophile: Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine and the appearance of a new, typically less polar, spot indicates product formation. This direct monitoring provides an internal validation of reaction progress.

-

Workup: Upon completion, cool the reaction to room temperature, filter off the solid base, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, thus validating the synthetic outcome.

Future Outlook and Conclusion

This compound is a commercially available and highly versatile chemical intermediate that offers medicinal chemists a rapid and efficient tool for molecular diversification. I[5][6][8]ts defined reactivity allows for its strategic incorporation as a building block for novel heterocyclic scaffolds, a reactive component for covalent inhibitors, and a foundational piece for complex linker chemistries. While its potential for off-target alkylation necessitates careful design and evaluation, the strategic application of this reagent can accelerate the discovery of new therapeutic agents. As drug discovery continues to evolve towards more targeted and complex modalities, the utility of such powerful, multi-purpose building blocks will only continue to grow, making this compound a valuable asset in the modern medicinal chemist's toolbox.

References

-

Cas 77200-24-9, this compound. LookChem. [Link]

-

The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sladowska, H., et al. (2005). Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Farmaco, 60(1), 53-59. [Link]

-

Serrano, R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. [Link]

-

Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]

-

Pyrroles as important pharmacological agents. ResearchGate. [Link]

-

Mitigating N-Nitroso Bis(2-chloroethyl)amine (NBCEA). openPR.com. [Link]

-

Different pharmacological activities of pyrrole. ResearchGate. [Link]

-

Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Bis 2(Chloroethyl)amine HCL. Seta Chemicals. [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

N-bis(2-chloroethyl)nitrous amide. Manasa Life Sciences. [Link]

-

Pyrrole. Wikipedia. [Link]

-

The Significance of Bis(2-chloroethyl)amine Hydrochloride in Developing Advanced Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. PubChem. [Link]

-

Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pharmaceuticals | Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. This compound | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of N-Substituted Pyrroles: A Technical Guide to 1-(2-Chloroethyl)pyrrole as a Versatile Precursor

Foreword: The Ubiquitous Pyrrole Moiety in Modern Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] N-substituted pyrroles, in particular, have garnered significant attention from researchers in drug development due to their presence in a multitude of therapeutic agents.[3] The strategic introduction of various functional groups onto the pyrrole nitrogen can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making the development of versatile synthetic precursors a critical endeavor. N-substituted pyrrole derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.[3] This guide focuses on a particularly valuable and reactive intermediate: 1-(2-chloroethyl)pyrrole. Its unique structure, featuring a reactive chloroethyl group attached to the pyrrole nitrogen, renders it an exceptional building block for the synthesis of a diverse range of N-substituted pyrroles.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific principles governing the synthesis and application of this pivotal precursor.

Part 1: Synthesis of the Precursor: this compound

The efficient synthesis of this compound is paramount to its utility as a versatile precursor. A robust and scalable method involves the N-alkylation of pyrrole with a suitable haloalkane under basic conditions. While several methods exist for N-alkylation of pyrroles, phase-transfer catalysis (PTC) offers a highly effective approach, particularly when dealing with reactants of differing solubilities.

Mechanism of Phase-Transfer Catalyzed N-Alkylation

Phase-transfer catalysis facilitates the reaction between a water-soluble nucleophile (in this case, the pyrrolide anion) and a water-insoluble electrophile (1,2-dichloroethane). The process is initiated by the deprotonation of pyrrole by a strong base, such as sodium hydroxide, to form the pyrrolide anion. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the pyrrolide anion from the aqueous phase to the organic phase where the alkylating agent resides. This transfer overcomes the insolubility barrier, allowing for an efficient nucleophilic substitution reaction to occur.

Figure 1: Mechanism of Phase-Transfer Catalyzed N-Alkylation of Pyrrole.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for N-alkylation of pyrrole derivatives and is optimized for the synthesis of this compound.[4]

Materials:

-

Pyrrole

-

1,2-Dichloroethane

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add pyrrole (1.0 eq) and toluene.

-

Base and Catalyst Addition: Prepare a 50% (w/v) aqueous solution of NaOH. Add the NaOH solution to the reaction mixture, followed by the addition of a catalytic amount of TBAB (0.05 eq).

-

Addition of Alkylating Agent: While stirring vigorously, add 1,2-dichloroethane (3.0 eq) dropwise to the mixture through the dropping funnel. An excess of the alkylating agent is used to favor the mono-alkylation product.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) to remove the excess base and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene and excess 1,2-dichloroethane.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

| Parameter | Value |

| Typical Yield | 75-85% |

| Boiling Point | 78-80 °C at 15 mmHg |

| Purity (GC-MS) | >98% |

Part 2: this compound as a Precursor for N-Substituted Pyrroles

The true value of this compound lies in its ability to serve as a versatile electrophile in nucleophilic substitution reactions. The chloroethyl moiety is susceptible to attack by a wide range of nucleophiles, allowing for the facile introduction of diverse functional groups at the N-position of the pyrrole ring.

Figure 2: Synthetic utility of this compound.

A. Synthesis of N-(2-Aminoethyl)pyrroles

The reaction of this compound with primary or secondary amines provides a straightforward route to N-(2-aminoethyl)pyrroles, which are valuable intermediates in the synthesis of pharmacologically active compounds.

Detailed Experimental Protocol: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole

This protocol is based on the successful synthesis of a related compound and demonstrates the typical conditions for this transformation.[4]

Materials:

-

This compound

-

Piperidine

-

Dimethylformamide (DMF)

-

Saturated Sodium Chloride (NaCl) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Nucleophile Addition: Add piperidine (2.0 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl generated.

-

Reaction: Heat the mixture to 120-130 °C and stir for 24 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and pour it into a saturated NaCl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-(piperidin-1-yl)ethyl)-1H-pyrrole.

| Nucleophile | Product | Yield |

| Piperidine | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole | ~85%[4] |

B. Synthesis of N-(2-Thioethyl)pyrroles

Thioethers are important functionalities in many biologically active molecules. This compound readily reacts with thiols or their corresponding thiolates to form N-(2-thioethyl)pyrroles.

Detailed Experimental Protocol: Synthesis of 1-(2-(Ethylthio)ethyl)-1H-pyrrole

This protocol is adapted from phase-transfer catalysis conditions used for similar thioether formations.

Materials:

-

This compound

-

Ethanethiol

-

Potassium Carbonate (K₂CO₃)

-

Tetrabutylammonium Bromide (TBAB)

-

Dioxane

Procedure:

-

Reaction Setup: To a suspension of potassium carbonate (2.0 eq) and a catalytic amount of TBAB (0.05 eq) in dioxane, add ethanethiol (1.2 eq).

-

Electrophile Addition: Add this compound (1.0 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

| Nucleophile | Product | Expected Yield |

| Ethanethiol | 1-(2-(Ethylthio)ethyl)-1H-pyrrole | 70-80% |

C. Synthesis of N-(2-Alkoxyethyl)pyrroles

The reaction with alcohols or alkoxides provides access to N-(2-alkoxyethyl)pyrroles, introducing an ether linkage that can enhance solubility and other pharmacokinetic properties.

Detailed Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-1H-pyrrole

This protocol utilizes a strong base to deprotonate the alcohol, forming a more potent nucleophile.

Materials:

-

This compound

-

Ethanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add ethanol (1.2 eq). Stir for 30 minutes at 0 °C to form sodium ethoxide.

-

Electrophile Addition: Add this compound (1.0 eq) dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Nucleophile | Product | Expected Yield |

| Ethanol | 1-(2-Ethoxyethyl)-1H-pyrrole | 65-75% |

Conclusion: A Gateway to Chemical Diversity

This compound has proven to be an exceptionally useful and versatile precursor for the synthesis of a wide range of N-substituted pyrroles. The protocols detailed in this guide demonstrate the straightforward and efficient nature of its reactions with various nucleophiles, including amines, thiols, and alcohols. The reliability of these synthetic routes, coupled with the significant biological relevance of the resulting products, underscores the importance of this compound as a cornerstone in the synthetic chemist's toolbox for drug discovery and development. The methodologies presented herein are designed to be both reproducible and adaptable, providing a solid foundation for further exploration and innovation in the field of medicinal chemistry.

References

-

El-Metwaly, A. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

-

Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. Available at: [Link]

-

Sere-Frijters, D., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link]

- Bhardwaj, V., et al. (2015).

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Li, W., et al. (2022). Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. MDPI. Available at: [Link]

- Patil, V. M., et al. (2009). Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chloroethyl)pyrrole for Researchers and Drug Development Professionals

Introduction: The Versatile Building Block in Modern Chemistry

1-(2-Chloroethyl)pyrrole is a heterocyclic organic compound that has garnered significant interest within the realms of pharmaceutical development, agrochemical synthesis, and materials science.[1] Its structure, featuring a pyrrole ring N-substituted with a reactive 2-chloroethyl group, makes it a valuable intermediate for introducing the pyrrole moiety into more complex molecules.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering a critical knowledge base for its effective handling, storage, and application in research and development. Understanding these fundamental properties is paramount to ensuring the integrity of experimental outcomes and the successful synthesis of novel compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its practical application.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN | [1][2] |

| Molecular Weight | 129.59 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 84 °C at 20 mmHg | [1] |

| Density | 1.13 g/cm³ | [1] |

| Refractive Index | n20/D 1.52 | [1] |

Solubility Profile: A Qualitative and Predictive Analysis

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining the properties of the parent pyrrole molecule and considering the influence of the 2-chloroethyl substituent, a reliable qualitative and predictive solubility profile can be constructed.

Qualitative Solubility:

Based on supplier information, this compound is soluble in dimethyl sulfoxide (DMSO).[3] The parent compound, pyrrole, is soluble in alcohol, ether, and other organic solvents, while being only slightly soluble in water.[4] Given the introduction of a relatively non-polar chloroethyl group, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents and limited solubility in aqueous media.

Predicted Solubility in Common Solvents:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic pyrrole ring and the chloroethyl group are expected to limit aqueous solubility. |

| Methanol, Ethanol | High | The polarity of these alcohols should facilitate dissolution. Pyrrole itself is soluble in ethanol.[4] |

| Acetone, Ethyl Acetate | High | These moderately polar solvents are likely to be effective at solvating the molecule. |

| Dichloromethane, Chloroform | High | As non-polar aprotic solvents, they are expected to readily dissolve the compound. |

| Acetonitrile | High | A polar aprotic solvent that is a good solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known for its excellent solvating properties. |

| Dimethyl Sulfoxide (DMSO) | High | Confirmed as a suitable solvent.[3] DMSO is a strong, polar aprotic solvent. |

| Hexane, Heptane | Moderate to Low | The polarity of the pyrrole ring may limit solubility in highly non-polar aliphatic solvents. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial. Add a precise volume of the selected solvent.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or agitator (e.g., at 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After agitation, allow the vial to stand undisturbed to permit the sedimentation of any undissolved compound.

-

Sampling and Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To remove any suspended microparticles, filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Calculation: From the determined concentration of the diluted aliquot, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Degradation can occur through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

The presence of the 2-chloroethyl group suggests a susceptibility to hydrolysis, particularly under basic conditions. The reaction likely proceeds via an intramolecular cyclization to form a reactive aziridinium ion intermediate, which is then attacked by water to yield 1-(2-hydroxyethyl)pyrrole.[5]

Proposed Hydrolysis Pathway:

Caption: Proposed mechanism for the hydrolysis of this compound.

The rate of hydrolysis is expected to be pH-dependent, with increased rates at higher pH values due to the increased nucleophilicity of the hydroxide ion.[5]

Thermal Stability

Photostability

Pyrrole moieties are known to be susceptible to both direct and indirect photodegradation.[7] Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation products. The rate and pathway of photodegradation are highly dependent on the substituents on the pyrrole ring.[7] To maintain the integrity of the compound, it should be stored in a dark place.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under various stress conditions.[1][6][9]

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary.[1][10]

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.[1][10]

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the sample solution.[1][9]

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80°C).[1][10]

-

Photodegradation: Expose the sample solution to a controlled light source (e.g., a photostability chamber with UV and visible light).[1][9]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Degradant Identification: For samples showing significant degradation, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and propose their structures.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Safe Handling and Storage

Given its potential for degradation and its classification as a skin and eye irritant, proper handling and storage procedures are crucial.[2]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

Conclusion